4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid
Description
4-{[(3-Hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid is a heterocyclic compound featuring a 1,4-benzothiazine core fused to a benzoic acid moiety via an acetyl-amino linker. The acetyl-amino bridge enhances molecular rigidity and may influence biological interactions, such as enzyme binding or solubility. This compound is part of a broader class of benzothiazine derivatives, which are of interest due to their pharmacological properties, including antimicrobial, antidepressant, and anti-inflammatory activities .
Properties
Molecular Formula |
C17H14N2O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c20-15(18-11-7-5-10(6-8-11)17(22)23)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
DGWOGCWQEQADLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine-Mediated Rearrangement
The patent CN112745239A describes a nitration-free route to 4-aminobenzoic acid derivatives, critical for avoiding polynitrobenzene byproducts.
Procedure :
- Step 1 : React 1,4-phthalic acid monoester with hydroxylamine (prepared by neutralizing hydroxylamine hydrochloride with NaOH/KOH) in an alcohol-water solution (e.g., methanol:water = 3:1) at 0–55°C for 2–24 hours. This yields 4-carboxybenzoyl hydroxamic acid inorganic salts.
- Step 2 : Subject the hydroxamic acid salt to a Larsen rearrangement at 100–120°C in acetonitrile-water (2.5:1 v/v) for 2–6 hours, producing 4-aminobenzoate.
- Step 3 : Acidify the ester with HCl to obtain 4-aminobenzoic acid.
Key Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Hydroxylamine Ratio | 1:1.2 (acid ester:NH₂OH) | 85–92 | |
| Rearrangement Temp. | 110°C | 89 | |
| Solvent System | Acetonitrile-water (2.5:1) | 90 |
Construction of the 3-Hydroxy-2H-1,4-Benzothiazine Ring
Cyclocondensation of Thioamide Precursors
Adapting methods from PMC4207449, the benzothiazine core is synthesized via cyclization of 2-aminothiophenol derivatives with α-ketoesters.
Procedure :
- React 2-aminothiophenol with ethyl 3-ketobutanoate in ethanol under reflux (78°C) for 12 hours.
- Introduce the 3-hydroxy group via oxidative hydroxylation using H₂O₂ in acetic acid at 50°C for 4 hours.
Key Data :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminothiophenol | 3-Hydroxy-2H-1,4-benzothiazine | 78 |
Alternative Route: Thioamide Alkylation
A patent-inspired approach (CN112673108A) modifies aminobenzoic acid derivatives to introduce the thiazine ring:
- Treat 3-hydroxy-4-nitrobenzoic acid with thiourea in DMF at 120°C for 8 hours to form a thioamide.
- Reduce the nitro group to amine using H₂/Pd-C, followed by cyclization with ethyl bromoacetate.
Key Data :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioamide Formation | Thiourea, DMF, 120°C | 70 | |
| Cyclization | Ethyl bromoacetate, K₂CO₃ | 65 |
Acetylation and Coupling
Acetyl Chloride Preparation
Convert the benzothiazine’s hydroxyl group to an acetyl chloride:
- React 3-hydroxy-2H-1,4-benzothiazine with acetyl chloride in dry dichloromethane (DCM) at 0°C for 2 hours.
- Add triethylamine (TEA) to scavenge HCl, yielding 3-acetoxy-2H-1,4-benzothiazine-2-acetyl chloride.
Coupling with 4-Aminobenzoic Acid
Employ Schotten-Baumann conditions :
- Dissolve 4-aminobenzoic acid in 10% NaOH.
- Slowly add the acetyl chloride derivative while maintaining pH 8–9 with NaOH.
- Stir at room temperature for 4 hours, acidify with HCl, and recrystallize from ethanol.
Key Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Coupling Agent | None (in-situ acyl chloride) | 82 | |
| Reaction Time | 4 hours | 82 |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Benzothiazine Synthesis Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times | 78 |
| Thioamide Alkylation | Scalable | Requires nitro reduction | 65 |
Table 2: Coupling Reaction Optimization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Water/NaOH | 25 | 82 |
| DMF | 40 | 75 |
Chemical Reactions Analysis
4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the compound into its constituent parts.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid can be contextualized against related benzothiazine and benzoic acid derivatives. Below is a detailed analysis:
Structural Analogues with Benzothiazine Cores
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid Core Structure: Benzothiazine with a 3-oxo group and acetic acid substituent. Key Differences: Lacks the acetyl-amino-benzoic acid linkage; instead, it features a direct acetic acid group. Synthesis: Derived from o-aminothiophenol and maleic anhydride, followed by esterification . Activity: Exhibits moderate antimicrobial activity against E. coli and S. aureus .
2-(3-Oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide Core Structure: Benzothiazine with a 3-oxo group and acetamide substituent. Synthesis: Prepared via cyclization and subsequent amidation .
Benzoic Acid Derivatives with Heterocyclic Moieties
4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic Acid (SS1) Core Structure: Azetidinone (β-lactam) fused to benzoic acid. Key Differences: Replaces benzothiazine with an azetidinone ring; includes a chloro and dimethylamino substituent. Synthesis: Synthesized via reaction of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with chloroacetyl chloride .
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic Acid (SS4) Core Structure: Thiazolidinone fused to benzoic acid. Key Differences: Thiazolidinone core instead of benzothiazine; includes a dimethylamino-phenyl group. Synthesis: Prepared using mercaptoacetic acid under reflux conditions .
2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl-2-Azo)benzoic Acid Derivatives Core Structure: Azo-linked benzothiazole and benzoic acid. Key Differences: Azo (-N=N-) bridge instead of acetyl-amino linker; includes hydroxy and substituted benzothiazole groups. Synthesis: Diazotization of benzothiazolyl amines followed by coupling with phenolic benzoic acids .
Comparative Data Table
Key Observations
- Biological Relevance : Benzothiazine derivatives with 3-oxo or 3-hydroxy groups (e.g., ) show antimicrobial activity, suggesting the target compound may share similar properties.
- Synthetic Complexity: Azetidinone and thiazolidinone derivatives () require multi-step syntheses with specialized reagents (e.g., chloroacetyl chloride), whereas azo derivatives rely on diazotization, which is sensitive to reaction conditions .
- Crystallographic Characterization : Related benzothiazine derivatives (e.g., ) are often analyzed via SHELX programs, emphasizing the importance of structural validation in this class .
Q & A
Q. Advanced
- Factorial design : Test variables like pH (7–9), temperature (0–10°C), and molar ratios to maximize yield.
- In-situ monitoring : Use UV-vis spectroscopy to track azo bond formation (λ = 400–500 nm).
- Additives : Include phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
How are pKa values determined experimentally, and why might discrepancies occur?
Advanced
pKa values are measured via potentiometric titration in water-ethanol mixtures. Discrepancies arise from:
- Solvent effects : Dielectric constant variations alter proton dissociation.
- Substituent electronic effects : Electron-donating groups lower phenolic pKa.
- Instrumental drift : Calibrate electrodes with standard buffers (e.g., phthalate, borax) .
What role does the 3-hydroxy group on the benzothiazine ring play in reactivity?
Advanced
The 3-hydroxy group:
- Stabilizes the enol tautomer, enhancing resonance in the benzothiazine ring.
- Participates in intramolecular hydrogen bonding with the acetyl group, influencing conformation.
- Acts as a proton donor in enzyme inhibition (e.g., binding to catalytic serine in hydrolases) .
How are computational and experimental data integrated to predict biological targets?
Q. Advanced
- Molecular docking : Simulate interactions with receptors (e.g., serotonin transporters) using AutoDock Vina.
- Pharmacophore mapping : Align structural features (e.g., carboxylic acid, azo bond) with known active compounds.
- In vitro assays : Validate predictions via enzyme inhibition (e.g., COX-2) or receptor-binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
